3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is a chemical compound with the CAS number 1329488-61-0. It is categorized as a stable isotope-labeled compound, specifically featuring isotopes of carbon and nitrogen. This compound is a derivative of Droxidopa, which is primarily used in medical applications, particularly for treating conditions like orthostatic hypotension and Parkinson’s disease. The compound's full chemical name reflects its complex structure, which includes multiple benzyl groups and specific stereochemistry.
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is classified under pharmaceuticals and fine chemicals. It is often utilized in research settings to study metabolic pathways and the pharmacokinetics of Droxidopa. The compound is available from various suppliers and is often used as a reference standard in analytical chemistry.
The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride typically involves several steps that include the protection of hydroxyl groups, introduction of the benzyl moieties, and subsequent deprotection to yield the final product.
The molecular formula for this compound is , with a molecular weight of approximately 429.89 g/mol. The synthesis requires careful control of reaction conditions to ensure proper stereochemistry and yield.
The compound exhibits chirality due to its threo configuration, which is significant for its biological activity. The structural complexity includes two benzyl ether linkages that contribute to its stability and solubility properties.
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride can participate in various chemical reactions typical for phenolic compounds and amines:
The reactivity of this compound allows it to serve as a precursor in synthetic organic chemistry for developing other pharmaceuticals or research compounds.
The mechanism of action for 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride primarily involves its conversion into norepinephrine within the body. Droxidopa itself acts as a prodrug that gets metabolized into norepinephrine by decarboxylation.
This conversion enhances sympathetic nervous system activity, which is beneficial in treating conditions associated with low blood pressure or insufficient norepinephrine levels.
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride has several applications in scientific research:
The compound is systematically named as 3,4-Di-O-benzyl DL-threo-Droxidopa-13C₂,15N Hydrochloride, reflecting its benzyl-protected catechol groups, racemic (DL) configuration, threo stereochemistry, and isotopic labeling. This nomenclature adheres to IUPAC conventions for labeled compounds and salt forms. The "Di-O-benzyl" designation indicates benzyl ether protection at both phenolic oxygen atoms, critical for synthetic intermediates. The "DL-threo" specifies the racemic mixture with threo relative stereochemistry (2R,3S/2S,3R pairs), while "13C₂,15N" denotes dual carbon-13 labeling and nitrogen-15 incorporation [1] [3].
Alternative names include:
Table 1: Comprehensive Synonym List
Systematic Name Fragment | Synonym |
---|---|
Protected Group | 3,4-Di-O-benzyl |
Stereochemistry | DL-threo |
Isotopic Labels | -13C₂,15N |
Parent Compound | Droxidopa |
Salt Form | Hydrochloride |
Alternative Name | β-Hydroxy-3-(phenylmethoxy)-O-(phenylmethyl)-threo-DL-tyrosine-13C₂,15N HCl |
The molecular formula C₂₁¹³C₂H₂₄Cl¹⁵NO₅ (total atoms: C₂₃H₂₄ClNO₅ with isotopic substitutions) explicitly denotes two carbon-13 atoms (at the carboxyl and α-carbon positions) and one nitrogen-15 atom (at the amino group). This precise specification distinguishes it from the unlabelled analogue (C₂₃H₂₄ClNO₅) [1] [8]. The isotopic enrichment (99% 13C and 98% 15N) ensures traceability in pharmacokinetic and metabolic studies.
The molecular weight is 432.87 g/mol, a significant increase from the unlabelled form (429.89 g/mol) due to the combined mass contributions of 13C₂ (+2 Da vs. 12C₂) and 15N (+1 Da vs. 14N) [1] [3] . The SMILES notation incorporates stereochemistry and labeling:Cl.[15NH2][13C@H]([C@H](O)c1ccc(OCc2ccccc2)c(OCc3ccccc3)c1)[13C](=O)O
[3]
Table 2: Isotopic Contribution to Molecular Mass
Component | Unlabelled Mass (Da) | Labelled Mass (Da) | Mass Difference (Da) |
---|---|---|---|
Carboxyl Carbon (¹²C → ¹³C) | 12.00 | 13.00 | +1.00 |
α-Carbon (¹²C → ¹³C) | 12.00 | 13.00 | +1.00 |
Amino Nitrogen (¹⁴N → ¹⁵N) | 14.00 | 15.00 | +1.00 |
Total | 429.89 | 432.87 | +2.98 |
The "DL-threo" designation indicates a racemic mixture of enantiomers with erythro relative stereochemistry. This configuration features adjacent chiral centers at C2 (α-carbon) and C3 (β-carbon) with anti orientation – specifically, (2R,3S) and (2S,3R) stereoisomers [3] [6]. The threo relative configuration is confirmed by:
The DL racemate is essential for analytical reference standards, enabling quantification of both enantiomers in biological matrices. The benzyl groups confer lipophilicity, facilitating chromatographic separation from endogenous compounds during mass spectrometric detection via the isotopic signature [1] [6].
The erythro diastereomer (3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride, CAS 73594-44-2) exhibits syn stereochemistry at chiral centers (2R,3R/2S,3S pairs). Key differences include:
Table 3: Threo vs. Erythro Structural and Functional Properties
Property | Threo Isomer (CAS 1329488-61-0) | Erythro Isomer (CAS 73594-44-2) |
---|---|---|
Relative Configuration | Anti (2R,3S / 2S,3R) | Syn (2R,3R / 2S,3S) |
Intramolecular H-bond | Weak | Strong |
Biological Role | Norepinephrine precursor | Inactive metabolite |
Chromatographic Rₜ (RP-HPLC) | Longer retention | Shorter retention |
Primary Use | Isotopic tracer synthesis | Analytical impurity standard |
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: